5-Vinylpyrimidin-2-amine

Descripción general

Descripción

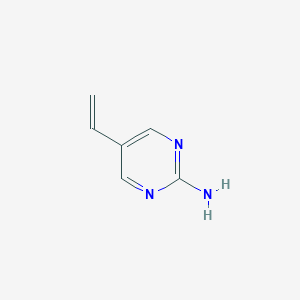

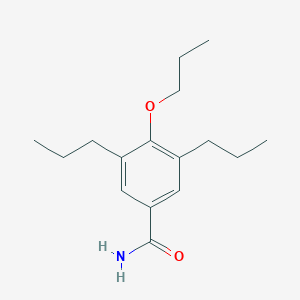

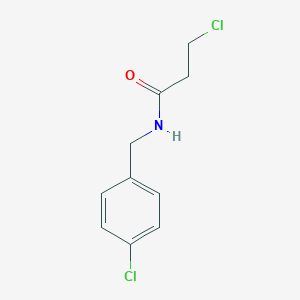

5-Vinylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7N3. It has an average mass of 121.140 Da and a monoisotopic mass of 121.063995 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes 5-Vinylpyrimidin-2-amine, has been reported in various studies . These methods involve the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

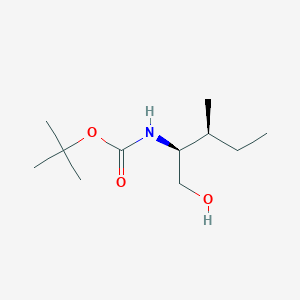

The molecular structure of 5-Vinylpyrimidin-2-amine consists of 6 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . The structure is aromatic, with the nitrogen atoms occupying the 1 and 3 positions of the six-membered ring .Chemical Reactions Analysis

Various chemical reactions involving 5-Vinylpyrimidin-2-amine have been reported in the literature . These reactions often involve the formation of pyrimidine derivatives through processes such as oxidative dehydrogenation, annulation, and oxidative aromatization .Physical And Chemical Properties Analysis

5-Vinylpyrimidin-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 311.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 167.5±13.1 °C . The compound has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Field

Pharmacology and Medicine

Application Summary

Pyrimidines, including “5-Vinylpyrimidin-2-amine”, have been found to exhibit anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Methods of Application

The specific methods of application are not detailed in the source, but typically these compounds would be administered in a controlled dosage and their effects on inflammation would be monitored over time.

Results or Outcomes

A large number of pyrimidines have been found to exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .

Antitrypanosomal and Antiplasmodial Activities

Application Summary

2-aminopyrimidine derivatives, which “5-Vinylpyrimidin-2-amine” could potentially be synthesized into, have been found to exhibit antitrypanosomal and antiplasmodial activities .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Antioxidant Applications

Application Summary

Pyrimidines are known to exhibit antioxidant effects. They can neutralize free radicals and other reactive species, reducing oxidative stress and potentially preventing various diseases .

Methods of Application

The specific methods of application are not detailed in the source, but typically these compounds would be administered in a controlled dosage and their effects on oxidative stress would be monitored over time.

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antibacterial Applications

Application Summary

Pyrimidines have been found to exhibit antibacterial effects. They can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibacterial drugs .

Methods of Application

The specific methods of application are not detailed in the source, but typically these compounds would be tested against various bacterial strains in vitro, and their inhibitory effects would be measured.

Results or Outcomes

A large number of pyrimidines have been found to exhibit potent antibacterial effects .

Antiviral Applications

Application Summary

Pyrimidines have been found to exhibit antiviral effects. They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .

Methods of Application

The specific methods of application are not detailed in the source, but typically these compounds would be tested against various viral strains in vitro, and their inhibitory effects would be measured.

Results or Outcomes

A large number of pyrimidines have been found to exhibit potent antiviral effects .

Antifungal Applications

Application Summary

Pyrimidines have been found to exhibit antifungal effects. They can inhibit the growth of various fungal strains, making them potential candidates for the development of new antifungal drugs .

Methods of Application

The specific methods of application are not detailed in the source, but typically these compounds would be tested against various fungal strains in vitro, and their inhibitory effects would be measured.

Results or Outcomes

A large number of pyrimidines have been found to exhibit potent antifungal effects .

Safety And Hazards

According to its Safety Data Sheet, 5-Vinylpyrimidin-2-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Direcciones Futuras

While specific future directions for 5-Vinylpyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, the potential for new drugs that target hyperactivated, disease-causing forms of protein kinases is anticipated .

Propiedades

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Vinylpyrimidin-2-amine | |

CAS RN |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

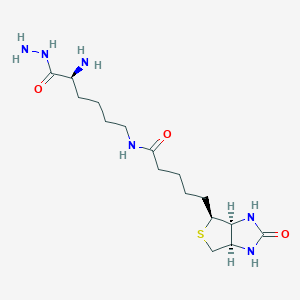

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

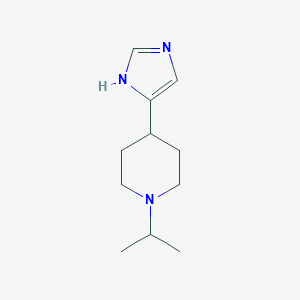

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)